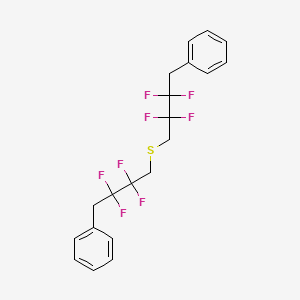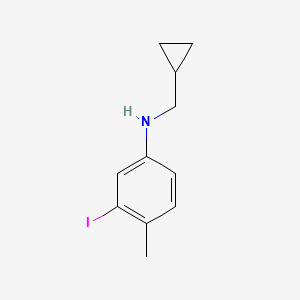
Benzyl 2,2,3,3-tetrafluoropropyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2,2,3,3-tetrafluoropropyl sulfide is an organic compound characterized by the presence of a benzyl group attached to a tetrafluoropropyl sulfide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2,2,3,3-tetrafluoropropyl sulfide typically involves the reaction of benzyl halides with tetrafluoropropyl thiols under nucleophilic substitution conditions. One common method involves the use of benzyl chloride and 2,2,3,3-tetrafluoropropane-1-thiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include distillation or recrystallization to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 2,2,3,3-tetrafluoropropyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfide to the corresponding thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Sodium hydroxide, potassium carbonate; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various benzyl and tetrafluoropropyl derivatives.
Applications De Recherche Scientifique
Benzyl 2,2,3,3-tetrafluoropropyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of benzyl 2,2,3,3-tetrafluoropropyl sulfide involves its interaction with various molecular targets and pathways. The compound’s sulfide group can undergo oxidation to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the modulation of enzymatic activity and cellular processes, contributing to its bioactivity .
Comparaison Avec Des Composés Similaires
Benzyl 2,2,2-trifluoroethyl sulfide: Similar structure but with one less fluorine atom, leading to different chemical properties and reactivity.
Benzyl 2,2,2-trifluoroethyl sulfone: An oxidized form of the trifluoroethyl sulfide, with different applications and reactivity.
Uniqueness: Benzyl 2,2,3,3-tetrafluoropropyl sulfide is unique due to the presence of four fluorine atoms, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in organic synthesis and materials science .
Propriétés
Formule moléculaire |
C20H18F8S |
|---|---|
Poids moléculaire |
442.4 g/mol |
Nom IUPAC |
[2,2,3,3-tetrafluoro-4-(2,2,3,3-tetrafluoro-4-phenylbutyl)sulfanylbutyl]benzene |
InChI |
InChI=1S/C20H18F8S/c21-17(22,11-15-7-3-1-4-8-15)19(25,26)13-29-14-20(27,28)18(23,24)12-16-9-5-2-6-10-16/h1-10H,11-14H2 |
Clé InChI |
KACCPLXWYUQIRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(CSCC(C(CC2=CC=CC=C2)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine](/img/structure/B12068114.png)
![[3-(2-Methyloxetan-2-yl)phenyl]boronic acid](/img/structure/B12068126.png)





![2-[4-(3-Methylphenyl)phenyl]ethan-1-amine](/img/structure/B12068155.png)





